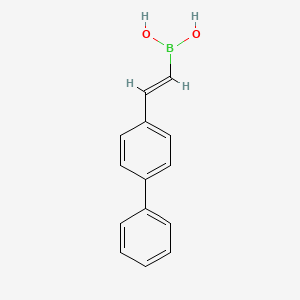

trans-2-(4-Biphenyl)vinylboronic acid

Vue d'ensemble

Description

Acide 2-(biphényl-4-yl)vinylboronique : est un composé organoboronique de formule moléculaire C14H13BO2 . Il s'agit d'un dérivé de l'acide boronique, caractérisé par un groupe vinyle lié à un groupement biphényle. Ce composé est d'un grand intérêt en chimie organique en raison de sa polyvalence dans diverses réactions chimiques, en particulier dans la formation de liaisons carbone-carbone.

Mécanisme D'action

Target of Action

Trans-2-(4-Biphenyl)vinylboronic acid, also known as (2-([1,1’-Biphenyl]-4-yl)vinyl)boronic acid, primarily targets two important enzymes: Carbonic Anhydrase and Fatty Acid Amide Hydrolase (FAAH) .

- Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and bone formation.

- Fatty Acid Amide Hydrolase (FAAH) : FAAH is involved in the breakdown of endocannabinoids, which are part of the body’s endocannabinoid system involved in various physiological processes .

Mode of Action

This compound acts as an inhibitor for both Carbonic Anhydrase and FAAH . By binding to these enzymes, it prevents them from performing their normal function, thereby altering the physiological processes they are involved in.

Biochemical Pathways

Given its inhibitory action on carbonic anhydrase and faah, it can be inferred that it affects the biochemical pathways involving these enzymes .

Result of Action

The inhibition of Carbonic Anhydrase and FAAH by this compound can lead to alterations in the physiological processes these enzymes are involved in. For instance, inhibition of Carbonic Anhydrase can affect respiration and acid-base balance, while inhibition of FAAH can influence the endocannabinoid system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its ability to bind to its target enzymes. Additionally, factors such as temperature and pH can influence its stability and activity .

Analyse Biochimique

Biochemical Properties

trans-2-(4-Biphenyl)vinylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase . These interactions suggest that this compound can modulate enzymatic activity, potentially affecting various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, this compound can alter pH regulation within cells, impacting cellular functions such as proliferation and apoptosis . Additionally, its interaction with fatty acid amide hydrolase may affect lipid metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The boronic acid group in the compound forms reversible covalent bonds with the active sites of enzymes like carbonic anhydrase and fatty acid amide hydrolase . This binding inhibits the enzymatic activity, leading to downstream effects on metabolic and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, with potential cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biochemical and cellular changes.

Metabolic Pathways

This compound is involved in metabolic pathways related to its target enzymes. By inhibiting carbonic anhydrase, it affects the regulation of bicarbonate and proton levels, influencing metabolic flux and pH balance within cells . Its interaction with fatty acid amide hydrolase impacts lipid metabolism, potentially altering the levels of fatty acid amides and related metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich environments, such as cell membranes . Binding proteins may also play a role in its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It is often found in the cytoplasm and associated with cellular membranes. Post-translational modifications and targeting signals may direct this compound to specific organelles, where it can exert its biochemical effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'acide 2-(biphényl-4-yl)vinylboronique implique généralement l'hydroboration d'alcynes ou d'alcènes. Une méthode courante consiste en l'hydroboration du 4-éthynylbiphényle avec un réactif borané tel que le pinacolborane (HBpin). Cette réaction est souvent catalysée par des métaux de transition tels que le palladium ou le rhodium pour assurer un rendement élevé et une sélectivité .

Méthodes de production industrielle : Dans un contexte industriel, la production de l'acide 2-(biphényl-4-yl)vinylboronique peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, conduisant à une qualité de produit constante et à une efficacité accrue .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-(biphényl-4-yl)vinylboronique subit diverses réactions chimiques, notamment :

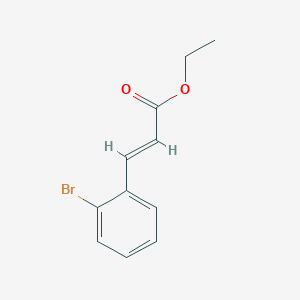

Couplage de Suzuki-Miyaura : Cette réaction implique le couplage de l'acide boronique avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium et d'une base.

Réactifs et conditions courantes :

Couplage de Suzuki-Miyaura : Catalyseurs au palladium (par exemple, Pd(PPh3)4), bases (par exemple, K2CO3) et solvants tels que le toluène ou l'éthanol.

Oxydation : Peroxyde d'hydrogène (H2O2), périodate de sodium (NaIO4).

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4).

Principaux produits :

Couplage de Suzuki-Miyaura : Dérivés du biphényle avec divers substituants.

Oxydation : Alcools ou cétones.

Réduction : Dérivés du biphényle substitués par un éthyle.

4. Applications de la recherche scientifique

Chimie : L'acide 2-(biphényl-4-yl)vinylboronique est largement utilisé en synthèse organique, en particulier dans la réaction de couplage de Suzuki-Miyaura pour former des composés biaryliques. Ces composés biaryliques sont des intermédiaires essentiels dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de matériaux organiques .

Biologie et médecine : En recherche biologique, les acides boroniques sont connus pour inhiber les protéases à sérine et d'autres enzymes. L'acide 2-(biphényl-4-yl)vinylboronique peut être utilisé pour concevoir des inhibiteurs enzymatiques à des fins thérapeutiques .

Industrie : Le composé est utilisé dans la production de matériaux avancés, tels que les cristaux liquides et les polymères, en raison de sa capacité à former des liaisons carbone-carbone stables .

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide 2-(biphényl-4-yl)vinylboronique dans les réactions chimiques est la formation d'un complexe boronate. Dans le couplage de Suzuki-Miyaura, l'acide boronique réagit avec un catalyseur au palladium pour former un complexe palladium-bore. Ce complexe subit une transmétallation avec un halogénure d'aryle ou de vinyle, suivie d'une élimination réductive pour former la liaison carbone-carbone désirée .

Applications De Recherche Scientifique

Chemistry: 2-(Biphenyl-4-yl)vinylboronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds. These biaryl compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: In biological research, boronic acids are known to inhibit serine proteases and other enzymes. 2-(Biphenyl-4-yl)vinylboronic acid can be used to design enzyme inhibitors for therapeutic applications .

Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide phénylboronique

- Acide 4-biphénylboronique

- Acide vinylboronique

Comparaison : L'acide 2-(biphényl-4-yl)vinylboronique est unique en raison de la présence à la fois d'un groupe biphényle et d'un groupe vinyle. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions par rapport aux acides boroniques plus simples comme l'acide phénylboronique. Le groupe biphényle confère une stabilité et des propriétés électroniques supplémentaires, ce qui le rend plus polyvalent en synthèse organique .

Propriétés

IUPAC Name |

[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGFVQIGQYKIL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421729 | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-23-5 | |

| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)